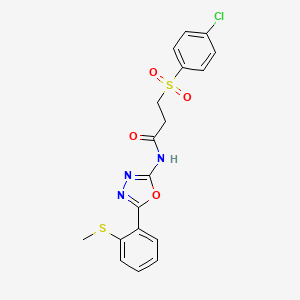
3-((4-chlorophenyl)sulfonyl)-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((4-chlorophenyl)sulfonyl)-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)propanamide is a useful research compound. Its molecular formula is C18H16ClN3O4S2 and its molecular weight is 437.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-((4-chlorophenyl)sulfonyl)-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)propanamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including its synthesis, pharmacological effects, and mechanisms of action.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C₁₇H₁₄ClN₃O₄S₂
- Molecular Weight : 423.9 g/mol
- CAS Number : 886911-69-9
The compound features a sulfonamide group linked to an oxadiazole ring, which is known for its diverse biological activities. The presence of the chlorophenyl and methylthio groups enhances its lipophilicity and potential interactions with biological targets.
Anticancer Activity
Recent studies have indicated that compounds with similar oxadiazole structures exhibit significant anticancer properties. For instance, a study on 5-aryl-1,3,4-oxadiazol derivatives reported potent inhibition of cancer cell proliferation through modulation of the Rho/MRTF/SRF signaling pathway . The specific compound under review may share similar mechanisms due to the structural analogies.
Antiviral Activity
Compounds containing sulfonamide and oxadiazole moieties have been evaluated for antiviral activities. A related study demonstrated that certain sulfonamide derivatives showed promising results against tobacco mosaic virus (TMV) . This suggests that the target compound may also possess antiviral properties worth exploring.
Enzyme Inhibition
The potential of this compound as an enzyme inhibitor has not been extensively documented; however, related compounds have shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes . Given the structural similarities, it is plausible that this compound could exhibit COX inhibitory activity.
The exact mechanisms by which This compound exerts its biological effects are still under investigation. However, based on related compounds:
- Cell Signaling Modulation : It may influence cellular pathways associated with apoptosis and cell proliferation.
- Interaction with Nucleophiles : The oxadiazole ring has been reported to react with cellular nucleophiles, potentially leading to modifications in protein function .
Case Studies and Research Findings
Several studies have explored the biological activities of structurally related compounds:
| Compound | Activity | IC50 Value | Reference |
|---|---|---|---|
| 5-Aryl-1,3,4-Oxadiazol Derivative | Anticancer | <10 nM | |
| Sulfonamide Derivative | Antiviral (TMV) | ~50% Inhibition | |
| COX Inhibitor Analogs | Anti-inflammatory | Varies by structure |
These findings highlight the potential therapeutic applications of the compound in oncology and virology.
特性
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O4S2/c1-27-15-5-3-2-4-14(15)17-21-22-18(26-17)20-16(23)10-11-28(24,25)13-8-6-12(19)7-9-13/h2-9H,10-11H2,1H3,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEGIDEHCRBOSJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C2=NN=C(O2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














